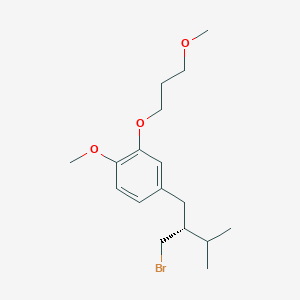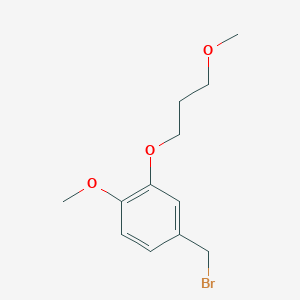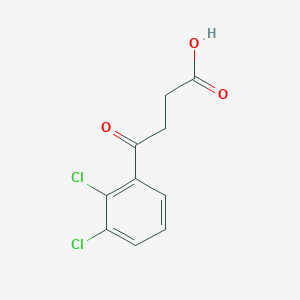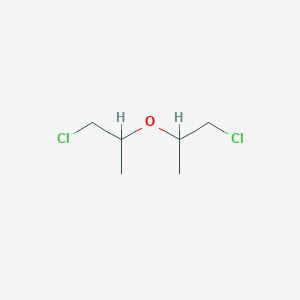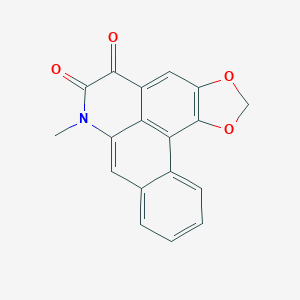
Cépharadione A
Vue d'ensemble
Description
Cepharadione A is a natural product of the Cepharadione family, a group of polycyclic polyketides of great interest for their potential therapeutic applications. Cepharadione A is a polycyclic polyketide isolated from the root extract of the medicinal plant Cephalaria scoparia, which has been used as a traditional medicine in Eastern Europe for centuries. It has been shown to possess a variety of pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer properties. The mechanism of action of Cepharadione A is still largely unknown, but recent studies have revealed some of the biochemical and physiological effects of this compound.
Applications De Recherche Scientifique
Activité antioxydante
La cépharadione A a été identifiée comme un composé aux propriétés antioxydantes potentielles . Les antioxydants sont essentiels pour neutraliser les radicaux libres, qui peuvent provoquer un stress oxydatif conduisant à des dommages cellulaires et à diverses maladies. L'utilisation de la this compound dans ce domaine pourrait contribuer au développement de nouvelles thérapies ou de suppléments antioxydants.
Potentiel antimicrobial
La recherche a montré que la this compound présente une activité antimicrobienne significative . Cette propriété est particulièrement précieuse dans l'industrie pharmaceutique pour le développement de nouveaux antibiotiques, en particulier à une époque où la résistance aux antibiotiques est une préoccupation croissante.
Utilisations anti-inflammatoires
Les effets anti-inflammatoires de la this compound sont prometteurs pour le traitement des maladies inflammatoires chroniques . Sa mise en œuvre dans ce domaine pourrait conduire à la création de nouveaux médicaments ou traitements anti-inflammatoires, apportant un soulagement aux patients atteints de maladies telles que l'arthrite.
Recherche sur le cancer
La this compound a été étudiée pour son rôle potentiel dans la thérapie du cancer. Sa capacité à inhiber la croissance bactérienne suggère qu'elle peut également avoir des effets cytotoxiques sur les cellules cancéreuses, ce qui pourrait être exploité dans le développement de nouveaux médicaments anticancéreux .
Cicatrisation des plaies
Dans le domaine de la médecine, le rôle de la this compound dans la promotion d'une cicatrisation efficace des plaies diabétiques a été exploré . Son incorporation dans les pansements pour plaies ou les traitements topiques pourrait améliorer les taux de cicatrisation et les résultats pour les patients diabétiques.
Applications agricoles
La this compound a montré une activité contre les agents pathogènes des plantes, indiquant son utilisation potentielle en agriculture comme pesticide ou fongicide naturel . Cette application pourrait fournir aux agriculteurs une alternative écologique aux pesticides chimiques, réduisant l'impact environnemental et favorisant des pratiques agricoles durables.
Mécanisme D'action
Target of Action
Cepharadione A, a natural product belonging to the penicillin class of compounds , primarily targets human neutrophils . Neutrophils are a type of white blood cell that play a crucial role in the body’s immune response against infections.
Mode of Action
Cepharadione A interacts with its target by inhibiting the release of elastase, an enzyme that degrades proteins, induced by FMLP/CB in human neutrophils . This interaction results in the modulation of the immune response, particularly in the context of bacterial infections.
Biochemical Pathways
It is known that the compound originates biogenetically from the oxidation of aporphines , a class of alkaloids. The inhibition of elastase release by Cepharadione A likely affects the neutrophil’s ability to respond to infections, potentially impacting various immune response pathways.
Pharmacokinetics
It is known that the compound can be isolated from the roots of piper betle linn , suggesting that it may be absorbed into the body when consumed as part of the diet
Result of Action
The primary result of Cepharadione A’s action is the inhibition of elastase release in human neutrophils . This could potentially modulate the immune response, particularly in the context of bacterial infections.
Action Environment
The action, efficacy, and stability of Cepharadione A are likely influenced by various environmental factors. For instance, the compound’s activity may be affected by the pH and temperature of its environment. Additionally, the compound’s stability could be influenced by storage conditions, as it is recommended to be stored at 2-8℃
Analyse Biochimique
Biochemical Properties
Cepharadione A is an extremely weak basic (essentially neutral) compound It is known to interact with various biomolecules in the body .
Molecular Mechanism
As an isoquinoline alkaloid, it likely exerts its effects at the molecular level through interactions with various biomolecules .
Dosage Effects in Animal Models
The effects of Cepharadione A at different dosages in animal models have not been extensively studied. Animal models are vital tools in preclinical research, allowing scientists to predict outcomes and understand complex biological processes .
Metabolic Pathways
As an isoquinoline alkaloid, it is likely involved in various metabolic processes .
Transport and Distribution
As an isoquinoline alkaloid, it likely interacts with various transporters or binding proteins .
Subcellular Localization
As an isoquinoline alkaloid, it may be localized to specific compartments or organelles within the cell .
Propriétés
IUPAC Name |
11-methyl-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,12,14,16,18-heptaene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11NO4/c1-19-12-6-9-4-2-3-5-10(9)15-14(12)11(16(20)18(19)21)7-13-17(15)23-8-22-13/h2-7H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZIGKFTVXWUUCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC3=CC=CC=C3C4=C2C(=CC5=C4OCO5)C(=O)C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40970950 | |
| Record name | 7-Methyl-2H,5H-[1,3]benzodioxolo[6,5,4-de]benzo[g]quinoline-5,6(7H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40970950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Cepharadione A | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034364 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
55610-01-0 | |
| Record name | Cepharadione A | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55610-01-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cepharadione A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055610010 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Methyl-2H,5H-[1,3]benzodioxolo[6,5,4-de]benzo[g]quinoline-5,6(7H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40970950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CEPHARADIONE A | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E5UG6W56QW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Cepharadione A | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034364 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
340 - 342 °C | |
| Record name | Cepharadione A | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034364 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![methyl (2S,4S)-4-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-5-methyl-2-(phenylmethoxycarbonylamino)hexanoate](/img/structure/B132550.png)
![(2S,4S)-4-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-5-methyl-2-(phenylmethoxycarbonylamino)hexanoic acid](/img/structure/B132556.png)

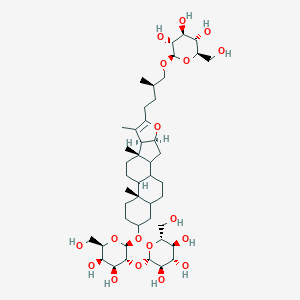
![1,3-Bis[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl]urea](/img/structure/B132565.png)


